Cas no 2172601-98-6 (1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde)

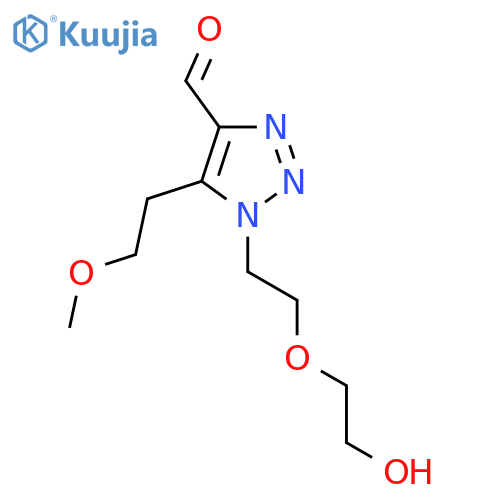

2172601-98-6 structure

商品名:1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde

1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde

- 2172601-98-6

- EN300-1594937

- 1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde

-

- インチ: 1S/C10H17N3O4/c1-16-5-2-10-9(8-15)11-12-13(10)3-6-17-7-4-14/h8,14H,2-7H2,1H3

- InChIKey: XRIFOSUMQNSLFM-UHFFFAOYSA-N

- ほほえんだ: O(CCO)CCN1C(=C(C=O)N=N1)CCOC

計算された属性

- せいみつぶんしりょう: 243.12190603g/mol

- どういたいしつりょう: 243.12190603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 9

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 86.5Ų

1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1594937-1.0g |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 1g |

$2330.0 | 2023-06-04 | ||

| Enamine | EN300-1594937-0.1g |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 0.1g |

$2050.0 | 2023-06-04 | ||

| Enamine | EN300-1594937-50mg |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 50mg |

$1957.0 | 2023-09-23 | ||

| Enamine | EN300-1594937-0.05g |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 0.05g |

$1957.0 | 2023-06-04 | ||

| Enamine | EN300-1594937-2500mg |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 2500mg |

$4566.0 | 2023-09-23 | ||

| Enamine | EN300-1594937-0.25g |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 0.25g |

$2143.0 | 2023-06-04 | ||

| Enamine | EN300-1594937-10000mg |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 10000mg |

$10018.0 | 2023-09-23 | ||

| Enamine | EN300-1594937-5000mg |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 5000mg |

$6757.0 | 2023-09-23 | ||

| Enamine | EN300-1594937-500mg |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 500mg |

$2236.0 | 2023-09-23 | ||

| Enamine | EN300-1594937-0.5g |

1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |

2172601-98-6 | 0.5g |

$2236.0 | 2023-06-04 |

1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

2172601-98-6 (1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量